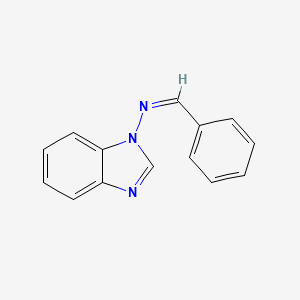

N-benzylidene-1H-benzimidazol-1-amine

Descripción general

Descripción

“N-benzylidene-1H-benzimidazol-1-amine” is a derivative of benzimidazole . Benzimidazole derivatives are prevalent in medicinal chemistry due to their isostructural pharmacophore of naturally occurring active biomolecules . They have significant importance as chemotherapeutic agents in diverse clinical conditions .

Synthesis Analysis

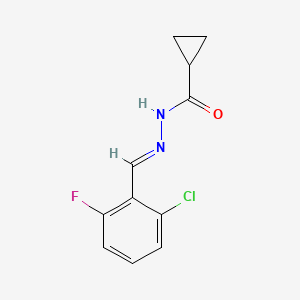

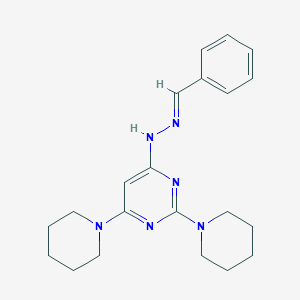

Benzimidazole derivatives have been synthesized by medicinal chemists over the last decades . A library of 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines were synthesized and reported for notable antimicrobial activity . The synthesis usually involves the construction of a desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound to construct the imidazole ring .Molecular Structure Analysis

Benzimidazole, alternatively known as 1H-benzimidazole and 1,3-benzodiazole, consists of a benzene ring fused with a five-membered imidazole ring . It is an important heterocyclic pharmacophore and is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities .Chemical Reactions Analysis

Benzimidazole derivatives have shown excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .Aplicaciones Científicas De Investigación

Synthesis Methods

- Reductive N-Heterocyclization Method : N-benzylidene-1H-benzimidazol-1-amine derivatives can be synthesized using selenium-catalyzed reductive N-heterocyclization of benzylidene(2-nitroaryl)amines with carbon monoxide. This method offers moderate to good yields and involves basic conditions for the reaction (Nishiyama, Fujimoto, & Sonoda, 2006).

Chemical Characterization and Properties

- Characterization of N-Glycosyl Amines : The compound is involved in the synthesis of N-glycosyl amines using 4,6-O-benzylidene-D-glucopyranose and various substituted aromatic amines. These compounds exhibit specific characteristics like molecular-ion peaks, optical rotations, and are characterized by NMR, UV-Vis, and FTIR spectroscopy (Das, Rao, & Kolehmainen, 2001).

Applications in Material Science

- Corrosion Inhibition : Novel benzimidazole derivatives, including N-benzylidene-1H-benzimidazol-1-amine, have been explored as corrosion inhibitors for mild steel in acidic media. They function by adsorbing on the steel surface and forming insoluble complexes, with the efficiency related to the number of benzimidazole segments in the molecules (Tang et al., 2013).

Medical and Biological Applications

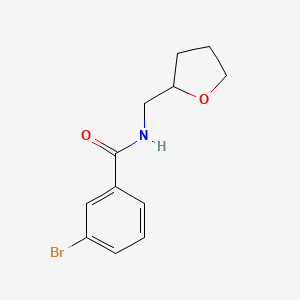

Antimicrobial and Cytotoxic Activity : Benzimidazole derivatives, including N-benzylidene-1H-benzimidazol-1-amine, have been synthesized and shown to have significant antibacterial and cytotoxic properties. These compounds have been tested for their activity against different bacterial strains and cancer cell lines, showcasing their potential in medical applications (Noolvi et al., 2014).

- microsomal lipid peroxidation levels, indicating potential antioxidant properties. This suggests their possible use in therapeutic applications related to oxidative stress (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

Catalysis and Synthetic Applications

- Palladium-Catalyzed Aryl-Amination Chemistry : N-benzylidene-1H-benzimidazol-1-amine derivatives are used in intramolecular palladium-catalyzed aryl-amination chemistry. This process is useful in synthesizing various heterocycles efficiently and with high yield, showing its significance in organic synthesis (Brain & Steer, 2003).

Electrochemical Studies

- Electrochemical Behavior : The electrochemical properties of N-benzylidene-1H-benzimidazol-1-amine and its derivatives have been investigated. Studies include cyclic and square wave voltammetry, providing insights into their electrochemical behavior, which is crucial for applications in material science and electrochemistry (Servi, Genç, & Saydam, 2012).

Mecanismo De Acción

Propiedades

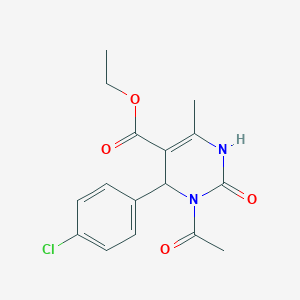

IUPAC Name |

(Z)-N-(benzimidazol-1-yl)-1-phenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c1-2-6-12(7-3-1)10-16-17-11-15-13-8-4-5-9-14(13)17/h1-11H/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGLONOADIEPAF-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N\N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(benzimidazol-1-yl)-1-phenylmethanimine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {4-[2-({(5-chloro-2-methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}acetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3866101.png)

![(2-methoxy-1-methylethyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B3866104.png)

![N-[1,1-dimethyl-2-(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B3866109.png)

![N'-(3-bromo-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3866115.png)

![N'-[(5-methyl-2-furyl)methylene]cyclopropanecarbohydrazide](/img/structure/B3866137.png)

![N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3866143.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B3866164.png)

![N'-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}nicotinohydrazide](/img/structure/B3866179.png)